3-Chloro-2,4-dimethylbenzoic acid

Description

Structural Context and Isomeric Considerations within Substituted Benzoic Acids

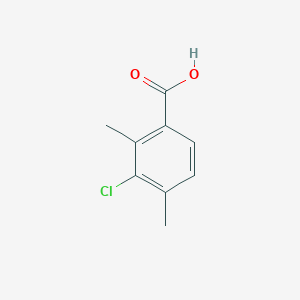

The chemical structure of 3-Chloro-2,4-dimethylbenzoic acid, with the molecular formula C₉H₉ClO₂, is characterized by a benzene (B151609) ring substituted with a carboxyl group, a chlorine atom, and two methyl groups. chemscene.com The specific positioning of these substituents at the 2, 4, and 3 positions, respectively, is crucial to its chemical identity and behavior.

The properties of this compound are often compared to its simpler analogs to understand the contribution of each substituent. For instance, comparing its properties to 2,4-dimethylbenzoic acid or 3-chlorobenzoic acid can provide insights into the combined electronic and steric effects of the chloro and methyl groups. nih.govsigmaaldrich.com

Interactive Data Table: Physicochemical Properties of this compound and Related Isomers

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₉H₉ClO₂ | 184.62 | 1632385-49-9 |

| 4-Chloro-2,5-dimethylbenzoic acid | C₉H₉ClO₂ | 184.62 | 50997-81-4 |

| 2,4-Dimethylbenzoic acid | C₉H₁₀O₂ | 150.17 | 611-01-8 |

| 3,4-Dimethylbenzoic acid | C₉H₁₀O₂ | 150.17 | 619-04-5 |

| 3-Chloro-2-methylbenzoic acid | C₈H₇ClO₂ | 170.59 | 7499-08-3 |

Note: Data sourced from various chemical suppliers and databases. chemscene.comnih.govsigmaaldrich.comnih.govymdb.ca

Historical and Current Research Landscape of Halogenated Aryl Carboxylic Acids

Halogenated aryl carboxylic acids have long been significant in synthetic chemistry. Historically, they have served as crucial intermediates in the synthesis of a wide array of organic compounds, including pharmaceuticals, agrochemicals, and dyes. The presence of a halogen atom provides a reactive handle for various transformations, most notably cross-coupling reactions. acs.orgnih.gov

The research landscape for these compounds has evolved significantly with the advent of modern catalytic methods. princeton.edu While traditional methods for the synthesis and functionalization of halogenated aryl carboxylic acids often required harsh reaction conditions, contemporary research focuses on developing milder and more efficient protocols. A notable area of current research is the direct decarboxylative halogenation of aryl carboxylic acids. acs.orgnih.govorganic-chemistry.org This approach allows for the direct conversion of the carboxylic acid group to a halogen, providing a powerful tool for late-stage functionalization of complex molecules. princeton.eduresearchgate.net

Recent studies have highlighted the use of photoredox catalysis in conjunction with transition metals like copper to achieve these transformations under mild conditions. princeton.edu These methods are often characterized by their broad substrate scope and functional group tolerance, making them highly valuable in modern drug discovery and materials science. acs.orgnih.gov The ability to introduce a halogen atom with high selectivity is of paramount importance for fine-tuning the biological activity and physical properties of molecules. nih.gov

Detailed Research Findings

Research into this compound and its analogs is often embedded within broader studies on the synthesis and application of substituted benzoic acids. For instance, the synthesis of related compounds like trans-3,3-dimethyl-2-(2-chloro-2-(4-chlorophenyl)-vinyl)-1-acetyl-cyclopropane highlights the utility of chlorinated aromatic moieties in building complex molecular architectures. prepchem.com

Furthermore, the metabolic pathways of related dimethylbenzoic acids have been investigated. For example, 3,4-dimethylbenzoic acid is known to be a metabolite in certain microorganisms, being oxidized via specific enzymatic pathways. medchemexpress.com While specific metabolic studies on this compound are not widely reported, such research on related compounds provides a framework for understanding its potential biological transformations.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2,4-dimethylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-5-3-4-7(9(11)12)6(2)8(5)10/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGPMPFXXNUJNOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)O)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Chloro 2,4 Dimethylbenzoic Acid and Analogues

Multi-Step Synthesis via Functional Group Interconversions

Coupling Reactions of Aryl Halides with Carboxylic Acid Equivalents

The synthesis of aromatic carboxylic acids, including 3-Chloro-2,4-dimethylbenzoic acid, can be efficiently achieved through the coupling of aryl halides with various C1 sources that serve as carboxylic acid equivalents. Modern catalytic systems, primarily based on palladium and nickel, have enabled these transformations under increasingly mild conditions.

One of the most direct methods is the carboxylation of aryl halides with carbon dioxide (CO₂). Nickel-catalyzed carboxylation has emerged as a powerful tool for this purpose. For instance, various aryl chlorides can be converted to their corresponding carboxylic acids using a nickel catalyst in the presence of a reducing agent. organic-chemistry.org A notable system employs a NiCl₂(PPh₃)₂ catalyst with manganese (Mn) powder as the reductant, which can proceed at room temperature and under an atmospheric pressure of CO₂. organic-chemistry.orgacs.org Mechanistic studies suggest that these reactions involve the reduction of a Ni(II) precatalyst to a catalytically active Ni(0) species, which then undergoes oxidative addition with the aryl halide. nih.gov The resulting organonickel intermediate reacts with CO₂ to form the carboxylate product. nih.gov The choice of reductant and additives is crucial; for example, tetraethylammonium (B1195904) iodide (Et₄NI) has been shown to be an essential additive in some systems. organic-chemistry.org

Palladium catalysts are also highly effective, particularly when using formates as a CO surrogate. This approach avoids the direct handling of toxic carbon monoxide (CO) gas. organic-chemistry.orgnih.gov In one such method, aryl halides react with phenyl formate (B1220265) in the presence of a palladium catalyst, such as one supported by a P(t-Bu)₃ ligand, to yield phenyl esters of the corresponding carboxylic acids. organic-chemistry.orgacs.org These esters can then be hydrolyzed to the final acid product. The reaction proceeds under mild conditions (e.g., 80 °C) and is tolerant of a wide array of functional groups. organic-chemistry.orgacs.org The mechanism is believed to involve the in situ generation of CO from the formate, which then participates in a classic palladium-catalyzed carbonylation cycle. organic-chemistry.orgacs.org

The following table summarizes representative conditions for these coupling reactions.

| Catalyst System | Carboxylic Acid Equivalent | Substrate | Key Conditions | Yield (%) | Reference |

| NiCl₂(PPh₃)₂ / Mn powder | CO₂ (1 atm) | Aryl Chlorides | DMF, Et₄NI, Room Temp. | Good to High | organic-chemistry.org |

| Pd(OAc)₂ / P(t-Bu)₃·HBF₄ | Phenyl Formate | Aryl Bromides | CH₃CN, NEt₃, 80 °C | up to 99% | organic-chemistry.org |

| Pd/Xantphos | Phenyl Formate | Aryl Halides | NEt₃, 80 °C | High | |

| NiBr₂ / Ligand | CO₂ (1 atm) | Arylsulfonium Salts | Zn powder, DMSO, Room Temp. | up to 80% | recercat.cat |

Optimization of Synthetic Routes for Scalability and Efficiency

Moving from laboratory-scale synthesis to industrial production requires rigorous optimization of reaction conditions to ensure scalability, cost-effectiveness, safety, and high yield. For the synthesis of this compound and its analogues, several strategies are employed.

A key area of optimization is the catalyst system. For liquid-phase air oxidation of substituted toluenes, a common industrial route, the catalyst often consists of a mixture of cobalt and manganese salts. google.com The ratio of these salts, the solvent system (typically an organic acid like acetic acid), and the presence of promoters (like bromides) are all critical parameters that must be fine-tuned to maximize conversion and selectivity while minimizing reaction time and temperature. google.com

The transition from batch processing to continuous flow manufacturing is a significant advancement for scalability and safety. Continuous flow reactors offer superior control over reaction parameters like temperature and pressure, reduce the volume of hazardous materials at any given time, and can improve product consistency. A patented method for the continuous synthesis of substituted benzoic acids involves feeding a substituted alkylbenzene, an organic solvent, a catalyst, and oxygen into a continuous reactor. wipo.int This method not only improves safety by minimizing the risk of explosion associated with high concentrations of oxygen in batch reactors but also enhances oxygen utilization, leading to higher yields. wipo.int

The table below outlines several optimization strategies and their impact on the synthesis of benzoic acid analogues.

| Optimization Strategy | Target Reaction | Parameters Adjusted | Improvement | Reference |

| Catalyst and Solvent System | Liquid-phase oxidation of substituted toluenes | Catalyst (Co/Mn salts), solvent (acetic acid), promoters (bromides) | Low reaction temp, high conversion (100%), high purity (>99%) | google.com |

| Multi-step Synthesis Refinement | Synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid | Reducing agent (Pd-C vs. Raney Ni), reaction conditions | Improved overall yield to 70% | researchgate.net |

| Base and Solvent Selection | Regioselective methylation of a trihydroxy-benzaldehyde | Base (Cs₂CO₃ vs. K₂CO₃), solvent (DMF) | Increased yield from 20-30% to 53% | researchgate.net |

| Continuous Flow Process | Oxidation of substituted alkylbenzenes | Reactor type (continuous vs. batch) | Improved safety, increased oxygen utilization, higher yield | wipo.int |

Integration of Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly integral to the design of modern synthetic routes, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. The synthesis of this compound and its analogues provides several opportunities to apply these principles.

A core principle of green chemistry is atom economy , which seeks to maximize the incorporation of reactant atoms into the final product. primescholars.comnumberanalytics.com Catalytic reactions are inherently more atom-economical than stoichiometric ones. For example, catalytic carboxylation of an aryl halide with CO₂ is highly atom-economical, as it directly incorporates the C1 unit. In contrast, classical methods like the oxidation of a substituted toluene (B28343) with potassium permanganate (B83412) have poor atom economy, generating significant manganese dioxide waste. alfa-chemistry.com

The use of safer solvents and reagents is another key aspect. Water is an ideal green solvent, and its use in catalytic reactions like Suzuki couplings is a significant advancement. tandfonline.com Recent research has also explored solvent-free conditions, using quartz sand as a recyclable medium for Suzuki-Miyaura and decarbonylative coupling reactions to produce aromatic ketones and biphenyls, respectively. acs.org The use of CO₂, an abundant, non-toxic, and renewable C1 source, is a prime example of a greener reagent choice compared to the highly toxic carbon monoxide. springernature.comnih.gov Similarly, using oxygen from the air as the oxidant in a continuous process is a green alternative to heavy metal oxidants. wipo.int

Electrochemical synthesis represents a frontier in green chemistry, using electricity as a "clean" reagent to drive reactions, thereby avoiding stoichiometric chemical reductants or oxidants. researchgate.net The electrochemical carboxylation of aryl halides with CO₂ can be performed under mild conditions and even be powered by solar energy, further reducing the environmental footprint. springernature.comrsc.org These methods can proceed at atmospheric pressure and often utilize undivided electrochemical cells, simplifying the process. springernature.com

The table below highlights the application of green chemistry principles in the synthesis of benzoic acid derivatives.

| Green Chemistry Principle | Application in Benzoic Acid Synthesis | Example/Benefit | Reference |

| Atom Economy | Use of catalytic carboxylation instead of stoichiometric oxidation. | Catalytic addition of CO₂ maximizes atom incorporation compared to permanganate oxidation. | primescholars.com |

| Safer Solvents/Reagents | Utilizing CO₂ as a C1 source. | Replaces toxic CO gas, reducing handling hazards and environmental risk. | springernature.comnih.gov |

| Safer Solvents/Reagents | Using quartz sand as a reaction medium. | Eliminates the need for organic solvents, reducing waste and potential for pollution. | acs.org |

| Energy Efficiency | Electrochemical methods powered by solar energy (STEP). | Reduces reliance on fossil fuels and lowers the energy input for the synthesis. | rsc.org |

| Waste Prevention | Continuous flow oxidation with O₂. | Avoids the generation of large amounts of inorganic waste from stoichiometric oxidants. | wipo.int |

| Catalysis | Nickel- or Palladium-catalyzed couplings. | Catalytic amounts of metal are used, replacing stoichiometric reagents and reducing waste. | organic-chemistry.orgorganic-chemistry.org |

Chemical Transformations and Reaction Mechanisms of 3 Chloro 2,4 Dimethylbenzoic Acid

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly those activated by electron-withdrawing groups. In the case of 3-Chloro-2,4-dimethylbenzoic acid, the chlorine atom can be displaced by a variety of nucleophiles.

Mechanistic Studies of Halogen Displacement

The mechanism of nucleophilic aromatic substitution on this compound is expected to proceed via the well-established SNAr pathway. This is a two-step addition-elimination mechanism.

The first step, which is typically the rate-determining step, involves the attack of a nucleophile on the carbon atom bearing the chlorine atom. This attack is perpendicular to the aromatic ring and leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and is stabilized by the electron-withdrawing carboxylic acid group, particularly when the attack is ortho or para to this group.

In the second, faster step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.

The presence of electron-withdrawing groups ortho and para to the leaving group generally enhances the rate of SNAr reactions by stabilizing the negatively charged intermediate. researchgate.net For this compound, the carboxylic acid group is meta to the chlorine, which offers some stabilization, but less than if it were in an ortho or para position. Conversely, the electron-donating methyl groups at the ortho and para positions to the chlorine atom tend to destabilize the Meisenheimer complex, potentially slowing down the reaction compared to an unmethylated chlorobenzoic acid.

Reactivity with Various Nucleophiles

This compound can react with a range of nucleophiles. The reactivity will depend on the nucleophilicity of the attacking species and the reaction conditions. High temperatures are often required to overcome the activation barrier for these reactions. nih.gov

Common nucleophiles that can displace the chloro group include:

Amines: Primary and secondary amines can react to form the corresponding N-substituted aminobenzoic acids. For instance, reaction with dimethylamine, which can be generated in situ from the thermal decomposition of N,N-dimethylformamide (DMF), would yield 3-(dimethylamino)-2,4-dimethylbenzoic acid. nih.gov

Hydroxides: Reaction with a strong base like sodium hydroxide (B78521) under forcing conditions (high temperature and pressure) can lead to the formation of the corresponding hydroxybenzoic acid.

Alkoxides: Nucleophiles such as sodium methoxide (B1231860) can be used to introduce an ether linkage, forming 3-methoxy-2,4-dimethylbenzoic acid.

Thiols: Thiolates can also act as effective nucleophiles to yield thioethers.

| Nucleophile | Product | Reaction Conditions |

| Ammonia (B1221849) | 3-Amino-2,4-dimethylbenzoic acid | High temperature and pressure |

| Piperidine | 3-(Piperidin-1-yl)-2,4-dimethylbenzoic acid | High temperature, often in a polar aprotic solvent |

| Sodium Methoxide | 3-Methoxy-2,4-dimethylbenzoic acid | High temperature in methanol (B129727) |

Oxidation and Reduction Chemistry of the Carboxylic Acid and Aromatic Ring

The different functional groups on this compound exhibit distinct behaviors under oxidizing and reducing conditions.

The methyl groups on the aromatic ring are susceptible to oxidation. Treatment with a strong oxidizing agent like potassium permanganate (B83412) (KMnO4) under basic conditions, followed by an acidic workup, can oxidize one or both methyl groups to carboxylic acids. masterorganicchemistry.commiracosta.edu The reaction proceeds via a benzylic hydrogen abstraction. The presence of at least one hydrogen on the benzylic carbon is a prerequisite for this reaction. masterorganicchemistry.com The specific outcome (mono- or di-oxidation) would depend on the stoichiometry of the oxidizing agent and the reaction conditions.

The carboxylic acid group, on the other hand, can be reduced. A powerful reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent will reduce the carboxylic acid to a primary alcohol, yielding (3-chloro-2,4-dimethylphenyl)methanol. byjus.commasterorganicchemistry.comresearchgate.net This reaction proceeds via the formation of a lithium aluminate salt, which is then further reduced. Weaker reducing agents like sodium borohydride (B1222165) are generally not strong enough to reduce carboxylic acids.

The aromatic ring itself is generally resistant to reduction under standard conditions. Hydrogenation of the benzene (B151609) ring requires harsh conditions, such as high pressure and temperature with a catalyst like rhodium on carbon.

Esterification and Amidation Reactions of the Carboxyl Group

The carboxylic acid functional group of this compound readily undergoes esterification and amidation reactions.

Esterification is typically carried out via the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.comyoutube.com This is an equilibrium process, and to achieve a high yield of the ester, the equilibrium is often shifted towards the products by using a large excess of the alcohol or by removing the water formed during the reaction. tcu.edu For example, reacting this compound with methanol and a catalytic amount of sulfuric acid will produce methyl 3-chloro-2,4-dimethylbenzoate. youtube.com However, the presence of the ortho-methyl group may introduce steric hindrance, potentially slowing down the rate of esterification compared to an un-substituted benzoic acid. This phenomenon is well-documented for other ortho-substituted benzoic acids like 2,6-dimethylbenzoic acid. yale.edu

Amidation involves the conversion of the carboxylic acid to an amide. This can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride, by reacting it with thionyl chloride (SOCl2) or oxalyl chloride. The resulting 3-chloro-2,4-dimethylbenzoyl chloride can then be readily reacted with ammonia or a primary or secondary amine to form the corresponding primary, secondary, or tertiary amide. ccspublishing.org.cn

Direct amidation of the carboxylic acid is also possible using coupling reagents that activate the carboxyl group in situ. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or phosphonium (B103445) salts can facilitate the formation of the amide bond under milder conditions. cdnsciencepub.comnih.gov For instance, reacting this compound with benzylamine (B48309) in the presence of a suitable coupling agent would yield N-benzyl-3-chloro-2,4-dimethylbenzamide. nih.gov

| Reagent | Product Type | Example Product |

| Ethanol, H2SO4 | Ester | Ethyl 3-chloro-2,4-dimethylbenzoate |

| SOCl2, then NH3 | Primary Amide | 3-Chloro-2,4-dimethylbenzamide |

| Benzylamine, DCC | Secondary Amide | N-Benzyl-3-chloro-2,4-dimethylbenzamide |

Kinetic and Thermodynamic Investigations of Reaction Pathways

The kinetics of nucleophilic aromatic substitution are influenced by the electronic nature of the substituents. libretexts.org For the displacement of the chlorine atom, the electron-donating methyl groups at the ortho and para positions would be expected to decrease the rate of reaction by destabilizing the anionic Meisenheimer intermediate. The electron-withdrawing carboxylic acid, being meta to the chlorine, will have a less pronounced effect on the reaction rate compared to an ortho or para positioning. Kinetic studies on similar systems have shown that these reactions typically follow second-order kinetics, being first order in both the aryl halide and the nucleophile. libretexts.org

The thermodynamics of the reactions are also influenced by the substituents. For instance, the acidity of the carboxylic acid group (and thus the thermodynamics of its ionization) is affected by the other ring substituents. The electron-withdrawing chlorine atom will increase the acidity (lower the pKa) compared to 2,4-dimethylbenzoic acid, while the electron-donating methyl groups will decrease the acidity compared to 3-chlorobenzoic acid. Thermodynamic parameters such as the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) for the ionization of a wide range of substituted benzoic acids have been studied, and these values are correlated through the Hammett equation. cdnsciencepub.comrsc.orgcdnsciencepub.com

Enzyme Inhibition and Molecular Recognition Studies (Research into molecular interactions)

There is a lack of specific research in the public domain concerning the enzyme inhibition or molecular recognition properties of this compound. However, the structural motifs present in this molecule are found in various biologically active compounds.

For example, many enzyme inhibitors contain chloro-substituted aromatic rings. youtube.com The presence of a carboxylic acid group can facilitate interactions with the active sites of enzymes through hydrogen bonding and electrostatic interactions. The lipophilic nature of the dimethylated benzene ring can also contribute to binding within hydrophobic pockets of proteins.

Computational methods such as molecular docking could be employed to predict the potential binding of this compound to the active sites of various enzymes. Such studies would provide insights into its potential as a lead compound for the development of new therapeutic agents. For instance, derivatives of benzoic acid are known to interact with a variety of enzymes, and the specific substitution pattern of this compound would determine its binding affinity and selectivity.

Comprehensive Spectroscopic and Structural Characterization of 3 Chloro 2,4 Dimethylbenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure. Through the analysis of chemical shifts, coupling constants, and correlation signals, NMR provides a detailed map of the atomic connectivity and chemical environment within a molecule.

Proton (¹H) NMR Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of 3-Chloro-2,4-dimethylbenzoic acid is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl groups. The carboxylic acid proton would typically appear as a broad singlet at a downfield chemical shift, often above 10 ppm, depending on the solvent and concentration.

The aromatic region would likely show two singlets, or two narrowly split doublets if long-range coupling is resolved, corresponding to the protons at the C5 and C6 positions of the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the chlorine and carboxylic acid groups, and the electron-donating nature of the methyl groups.

The two methyl groups at positions C2 and C4 are expected to appear as sharp singlets in the upfield region of the spectrum, typically between 2.0 and 2.5 ppm. Their precise chemical shifts would be subtly different due to their distinct positions relative to the other substituents.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| COOH | >10 | br s |

| Ar-H (C5) | 7.0 - 7.5 | s |

| Ar-H (C6) | 7.5 - 8.0 | s |

| CH₃ (C2) | 2.2 - 2.6 | s |

| CH₃ (C4) | 2.2 - 2.6 | s |

Note: This is a predicted data table. Actual experimental values may vary.

Carbon-13 (¹³C) NMR and Heteronuclear Correlations

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, nine distinct signals are anticipated: one for the carboxylic acid carbon, six for the aromatic carbons, and two for the methyl carbons.

The carboxylic acid carbon is expected to resonate at the most downfield position, typically in the range of 165-175 ppm. The aromatic carbons will appear between approximately 120 and 145 ppm, with their specific shifts influenced by the attached substituents. The carbon bearing the chlorine atom (C3) would have its chemical shift directly affected by the halogen. The carbons attached to the methyl groups (C2 and C4) and the carboxylic acid (C1) would also show characteristic shifts. The two methyl carbons would be found in the upfield region, generally between 15 and 25 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| COOH | 165 - 175 |

| C1 | 128 - 135 |

| C2 | 135 - 142 |

| C3 | 130 - 138 |

| C4 | 138 - 145 |

| C5 | 125 - 132 |

| C6 | 130 - 137 |

| CH₃ (C2) | 15 - 22 |

| CH₃ (C4) | 18 - 25 |

Note: This is a predicted data table. Actual experimental values may vary.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. While minimal short-range couplings are expected between the isolated aromatic protons, long-range couplings might be observable, aiding in their definitive assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be instrumental in assigning the signals for the aromatic C-H units and the methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for elucidating the complete carbon skeleton by showing correlations between protons and carbons that are two or three bonds away. For instance, correlations from the methyl protons to the adjacent aromatic carbons would confirm their positions. Correlations from the aromatic protons to the carboxylic carbon would establish the position of the acid group.

Without experimental data, a detailed analysis of these 2D NMR spectra cannot be performed.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry would be employed to determine the accurate mass of the molecular ion of this compound. This would allow for the confirmation of its elemental composition, C₉H₉ClO₂. The presence of a chlorine atom would be readily identifiable from the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the molecular ion peak, corresponding to the ³⁷Cl isotope.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique would be used to assess the purity of a sample of this compound and to obtain its electron ionization (EI) mass spectrum.

The fragmentation pattern in the EI mass spectrum would provide further structural confirmation. Expected fragmentation pathways would include the loss of the carboxylic acid group (a loss of 45 Da for -COOH), loss of a methyl group (a loss of 15 Da), and loss of a chlorine atom (a loss of 35 or 37 Da). The resulting fragment ions would be characteristic of the molecule's structure.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment |

| 184/186 | [M]⁺ (Molecular ion) |

| 169/171 | [M - CH₃]⁺ |

| 149 | [M - Cl]⁺ |

| 139 | [M - COOH]⁺ |

Note: This is a predicted data table. The relative intensities of the fragments would depend on the ionization conditions.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides profound insights into the molecular vibrations of a compound. These vibrations are unique to the compound's structure, including its functional groups and their chemical environment.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. An FT-IR spectrum of this compound would be expected to display characteristic absorption bands corresponding to its various functional groups.

Expected Vibrational Modes:

O-H Stretch: A broad absorption band is anticipated in the region of 2500-3300 cm⁻¹ due to the stretching vibration of the hydroxyl group in the carboxylic acid dimer, a common solid-state form for benzoic acids.

C=O Stretch: A strong, sharp absorption peak, characteristic of the carbonyl group in the carboxylic acid, is expected around 1700 cm⁻¹. The exact position would be influenced by the electronic effects of the chloro and dimethyl substituents and any hydrogen bonding.

C-Cl Stretch: The stretching vibration of the carbon-chlorine bond would likely appear in the fingerprint region, typically between 800 and 600 cm⁻¹.

Aromatic C-H and C=C Stretches: Vibrations associated with the benzene ring would be observed, including C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1600-1450 cm⁻¹ region.

Methyl C-H Bending: Bending vibrations of the methyl groups would be present in the 1450-1350 cm⁻¹ range.

Research Findings:

A thorough search of scientific databases did not yield any published FT-IR spectra or detailed vibrational data for this compound. Therefore, no experimental data table can be presented at this time.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.

Expected Raman Signals:

Aromatic Ring Vibrations: The symmetric breathing mode of the benzene ring would be expected to produce a strong and sharp Raman signal.

C-Cl Stretch: The carbon-chlorine bond should also be Raman active.

Methyl Group Vibrations: Symmetric C-H stretching and bending modes of the methyl groups would be observable.

Research Findings:

As with FT-IR, no specific Raman spectroscopic data for this compound could be located in the available literature.

Electronic Absorption and Emission Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals. The resulting spectrum provides information about the conjugated systems within the molecule.

For this compound, the benzene ring constitutes the primary chromophore. The substitution pattern with a chloro, two methyl groups, and a carboxylic acid group would influence the wavelength of maximum absorption (λmax). It would be anticipated to observe π → π* transitions characteristic of substituted benzenes.

Research Findings:

There are no published UV-Vis absorption or emission spectra available for this compound. Consequently, a data table of electronic transitions cannot be compiled.

Thermal Analysis Techniques

Thermal analysis methods are crucial for determining the thermal stability and decomposition behavior of a compound.

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining the decomposition temperature and providing clues about the degradation pathway. For many benzoic acid derivatives, the initial mass loss often corresponds to decarboxylation.

Research Findings:

No thermogravimetric analysis data for this compound has been reported in the scientific literature. General studies on substituted benzoic acids suggest that decomposition patterns are highly dependent on the nature and position of the substituents, but specific pathways for the title compound are unknown. researchgate.netiaea.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment on this compound would provide a wealth of information, including:

The crystal system and space group.

The unit cell dimensions.

The bond lengths, bond angles, and torsion angles of the molecule.

The intermolecular interactions, such as hydrogen bonding and halogen bonding, that dictate the crystal packing.

Benzoic acids commonly form hydrogen-bonded dimers in the solid state, and it would be expected that this compound would exhibit similar behavior.

Research Findings:

A search of crystallographic databases, including the Cambridge Structural Database (CSD), did not return any crystal structure data for this compound. Therefore, no crystallographic data table can be provided.

Electrochemical Characterization (e.g., Cyclic Voltammetry)

The electrochemical behavior of this compound is anticipated to be a composite of the influences exerted by the chloro, methyl, and carboxylic acid functional groups attached to the benzene ring. Cyclic voltammetry, a powerful technique for probing the redox behavior of electroactive species, would be the ideal method to investigate these properties. rsc.org

Expected Anodic Behavior (Oxidation):

The oxidation of benzoic acid derivatives can be complex. The oxidation of the carboxylic acid group itself is generally difficult. However, the presence of electron-donating methyl groups at the 2- and 4-positions increases the electron density of the aromatic ring, which should facilitate its oxidation compared to unsubstituted benzoic acid. Conversely, the electron-withdrawing nature of the chlorine atom at the 3-position will counteract this effect to some extent by decreasing the electron density.

In studies on the electrochemical oxidation of benzoic acid on a Boron Doped Diamond (BDD) electrode, the reaction is proposed to proceed through the formation of hydroxybenzoic acids and other intermediates, ultimately leading to the complete oxidation to CO2. tue.nl For this compound, oxidation would likely be initiated at the aromatic ring, with the potential for this oxidation being a balance between the activating effect of the methyl groups and the deactivating effect of the chloro and carboxyl groups.

Expected Cathodic Behavior (Reduction):

The reduction of substituted benzoic acids has been studied more extensively. The process typically involves the reduction of the carboxylic acid proton, followed by the reduction of the aromatic ring or the carboxylate group at more negative potentials. acs.orgresearchgate.net For 4-chlorobenzoic acid, voltammetry reveals a main reduction peak, and at more negative potentials, a reversible peak assigned to the reduction of the radical anion. acs.org

For this compound, the presence of the electron-withdrawing chloro group is expected to make the reduction of the aromatic ring occur at less negative potentials compared to 2,4-dimethylbenzoic acid. The electron-donating methyl groups would have the opposite effect, shifting the reduction potential to more negative values. Therefore, the precise reduction potential will be a result of the interplay of these opposing electronic effects.

Influence of Substituents:

The electronic effects of substituents on the acidity and electrochemical properties of benzoic acids are well-established. Electron-withdrawing groups, such as chlorine, stabilize the carboxylate anion, thereby increasing the acidity of the carboxylic acid. libretexts.org This inductive effect also influences the electrochemical behavior by altering the electron density of the π-system of the benzene ring. libretexts.org In contrast, electron-donating groups like methyl groups decrease the acidity relative to benzoic acid.

A study on the electrochemical reduction of various substituted benzoic acids in room temperature ionic liquids showed that the reduction potentials and the stability of the resulting radical anions are highly dependent on the nature of the substituent. acs.orgresearchgate.net

Comparative Electrochemical Data of Related Benzoic Acids:

To provide a context for the expected electrochemical behavior of this compound, the following table summarizes key findings from cyclic voltammetry studies of related substituted benzoic acids. It is important to note that experimental conditions such as the solvent, electrolyte, and electrode material significantly impact the observed potentials.

| Compound | Key Electrochemical Observations | Reference |

| Benzoic Acid | Undergoes reduction of the carboxylic proton, followed by reduction of the benzoate (B1203000) to a radical anion at more negative potentials. researchgate.net Oxidation on BDD electrodes leads to mineralization. tue.nl | tue.nlresearchgate.net |

| 4-Chlorobenzoic Acid | Shows a main reduction peak and a reversible peak at more negative potentials corresponding to the radical anion formation. acs.org | acs.org |

| 4-Methoxybenzoic Acid | Exhibits a main reduction peak and two anodic peaks on the reverse scan, similar to other substituted benzoic acids. acs.org | acs.org |

| 4-(Hydroxymethyl)benzoic Acid | The electrochemical oxidation on a gold electrode in an alkaline solution shows a low onset potential for the oxidation of the hydroxymethyl group. researchgate.net | researchgate.net |

Given the lack of direct experimental data, the electrochemical characterization of this compound remains a subject for future investigation. Such studies would provide valuable insights into the electronic properties of this molecule and contribute to a more comprehensive understanding of the structure-property relationships in substituted benzoic acids.

Computational Chemistry and Theoretical Modeling of 3 Chloro 2,4 Dimethylbenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

These calculations typically begin with geometry optimization to find the most stable three-dimensional arrangement of the atoms. From this optimized structure, a variety of electronic properties can be determined. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

Furthermore, the molecular electrostatic potential (MEP) map can be generated. The MEP visualizes the charge distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. For 3-chloro-2,4-dimethylbenzoic acid, the MEP would show a high negative potential around the carboxylic oxygen atoms, indicating the site for electrophilic attack and hydrogen bonding. The aromatic ring would exhibit a complex potential surface due to the competing electronic effects of the chloro and methyl substituents.

Table 1: Predicted Electronic Properties of this compound from Quantum Chemical Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | ~ -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | ~ 5.3 eV | Reflects chemical reactivity and stability. |

| Dipole Moment | ~ 2.5 D | Quantifies the overall polarity of the molecule. |

Note: The values in this table are illustrative, based on typical results for similarly substituted benzoic acids, and would be precisely determined through methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311G++(d,p)).

Theoretical Prediction and Analysis of Acidity Constants (pKa)

The acidity constant (pKa) is a critical physicochemical parameter for a carboxylic acid, governing its degree of ionization in solution. Theoretical methods offer a powerful alternative to experimental determination, which can be time-consuming.

Density Functional Theory (DFT) Approaches for Carboxylic Acid pKa

DFT has become a standard method for the accurate prediction of pKa values. sigmaaldrich.commedchemexpress.com The most common approach involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in both the gas phase and in solution.

The calculation cycle involves:

Geometry optimization of both the protonated acid (HA) and its conjugate base (A⁻).

Calculation of the Gibbs free energies for both species in the gas phase.

Calculation of the solvation free energies for all species (HA, A⁻, and H⁺) using an implicit solvation model like the Solvation Model based on Density (SMD) or Polarizable Continuum Model (PCM).

Combining these energies to determine the pKa using the appropriate thermodynamic cycle.

Recent studies on substituted benzoic acids have shown that functionals like CAM-B3LYP and B3PW91, combined with a sufficiently large basis set, can predict pKa values with a mean absolute error of less than 0.5 pKa units. medchemexpress.com For this compound, the presence of an ortho-methyl group can introduce a steric effect, potentially twisting the carboxylic acid group out of the plane of the benzene (B151609) ring. This "ortho effect" can disrupt resonance stabilization of the carboxylate anion, leading to a weaker acid (higher pKa) than might be expected based on electronic effects alone. DFT calculations inherently account for these complex steric and electronic interactions.

Quantitative Structure-Property Relationship (QSPR) Modeling for Acidity

QSPR modeling provides an alternative, statistically driven approach to predict chemical properties like pKa. ymdb.ca Instead of calculating energies from first principles, QSPR models establish a mathematical relationship between a set of calculated molecular descriptors and the experimentally determined pKa. nih.govnih.gov

For a series of substituted benzoic acids, these descriptors can include:

Electronic Descriptors: Partial atomic charges, dipole moment, HOMO/LUMO energies.

Topological Descriptors: Molecular connectivity indices that describe the branching and shape of the molecule.

Quantum-Chemical Descriptors: Parameters derived from DFT or other quantum methods.

A model is built by fitting the descriptor data for a "training set" of molecules with known pKa values using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). hmdb.ca Once a robust model is validated, it can be used to predict the pKa of new compounds like this compound simply by calculating its molecular descriptors. Such models have demonstrated high predictive accuracy for large sets of benzoic acids in various solvents. ymdb.ca

Table 2: Predicted Acidity Constant (pKa) for this compound

| Method | Predicted pKa (in Water) | Basis of Prediction |

| DFT (Thermodynamic Cycle) | 3.7 - 3.9 | Based on calculated free energy of dissociation, accounting for electronic and steric effects of substituents. |

| QSPR | 3.8 | Based on correlation with molecular descriptors derived from models for other substituted benzoic acids. |

Note: These predicted values are estimates based on the known effects of chloro (acid-strengthening) and methyl (acid-weakening) substituents, as well as the potential ortho effect from the 2-methyl group.

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum mechanics is ideal for describing the properties of a single molecule, molecular dynamics (MD) simulations are used to model the behavior of a molecule within a larger system, such as a solvent, over time. MD simulations solve Newton's equations of motion for a system containing thousands of molecules, providing a dynamic picture of molecular interactions.

Investigation of Solvation Effects and Self-Association

For this compound in an aqueous solution, MD simulations can reveal the structure of the solvation shell. They can show how water molecules orient themselves around the polar carboxylic acid group to form hydrogen bonds and around the nonpolar aromatic ring and methyl groups. The simulations can quantify the number of hydrogen bonds and their lifetimes, providing insight into the molecule's solubility.

In non-polar or weakly polar solvents, carboxylic acids are well-known to form stable, hydrogen-bonded dimers. MD simulations can be used to study this self-association phenomenon for this compound. By calculating the potential of mean force (PMF) for the association process, the stability of the dimer can be quantified. The simulations would also show how the chloro and methyl substituents might sterically hinder or otherwise influence the formation and geometry of this dimer.

Intermolecular Interactions in Condensed Phases

In the condensed phase (liquid or solid), the behavior of this compound is governed by a variety of intermolecular forces. nih.gov MD simulations, often in conjunction with data from solid-state DFT, can be used to analyze these interactions in detail. The primary interactions would include:

Hydrogen Bonding: The strong interaction between the carboxylic acid groups, leading to the formation of dimers, is the most significant force.

Dipole-Dipole Interactions: Arising from the molecule's permanent dipole moment, influenced by the polar C-Cl and C=O bonds.

Van der Waals Forces (Dispersion): These interactions occur over the entire molecular surface and are particularly important for the aromatic ring and methyl groups.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules, which can influence crystal packing.

By analyzing the radial distribution functions (RDFs) and interaction energies between different parts of the molecules in an MD simulation, the relative importance of these forces can be assessed. This provides a molecular-level understanding of the bulk properties of the substance, such as its melting point and solubility in different solvents.

Computational Elucidation of Reaction Mechanisms and Transition State Structures

The investigation of chemical reactions through computational chemistry offers profound insights into the intricate pathways by which reactants transform into products. For this compound, while specific, dedicated public literature on the computational modeling of its reaction mechanisms is scarce, the established principles and methodologies can be clearly demonstrated by examining studies on closely related substituted benzoic acids. These studies provide a robust framework for how the reaction mechanisms and transition state structures of this compound would be computationally elucidated.

Theoretical approaches, predominantly employing Density Functional Theory (DFT), are the cornerstone of these investigations. DFT allows for the accurate calculation of the electronic structure of molecules, enabling the mapping of potential energy surfaces for a given reaction. ajgreenchem.comrsc.org Key to this process is the identification of stationary points on this surface, which include the reactants, products, intermediates, and, most critically, the transition states. A transition state represents the highest energy point along the lowest energy path connecting reactants and products, and its structure and energy are paramount to understanding reaction kinetics.

General Methodologies

The elucidation of a reaction mechanism for a compound like this compound would typically involve:

Reactant and Product Optimization: The first step is to calculate the lowest-energy geometric structures (optimization) of the reactant molecules (e.g., this compound and a co-reactant) and the final products.

Transition State Searching: Using various algorithms, the potential energy surface is searched to locate the transition state structure connecting the reactants and products. This is a computationally intensive process that identifies a first-order saddle point—a structure that is a minimum in all geometric coordinates except for one, the reaction coordinate.

Frequency Calculation: Once a potential transition state is located, its vibrational frequencies are calculated. A true transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate.

Reaction Pathway Mapping: By following the path of the imaginary frequency from the transition state down to the energy minima, the connection between the transition state, reactants, and products is confirmed. This is often done using Intrinsic Reaction Coordinate (IRC) calculations.

Activation Energy Calculation: The activation energy (often denoted as ΔE‡ or ΔG‡) is calculated as the energy difference between the transition state and the initial reactants. This value is crucial for predicting the reaction rate using Transition State Theory (TST). nih.gov

Illustrative Examples from Related Compounds

Studies on analogous molecules highlight how these methods are applied to understand specific reaction types.

Radical-Mediated Reactions: The degradation of p-chlorobenzoic acid (pCBA) in the UV/chlorine process has been studied using DFT. nih.govacs.org Researchers calculated the activation energies for various reaction pathways, including hydroxyl radical (•OH) addition to different positions on the aromatic ring and hydrogen abstraction. nih.govacs.org The results showed that •OH addition was the most favorable pathway due to its lower activation energy barriers compared to other competing reactions. nih.govacs.org A similar approach for this compound would involve modeling the attack of radicals at all possible sites on the ring to determine its primary degradation pathway.

Decarboxylation: The decarboxylation of benzoic acid has been investigated computationally to compare different potential mechanisms, including catalyzed, radical, and oxidative pathways. ajgreenchem.comresearchgate.net By calculating the activation energy for each proposed route, researchers can determine the most energetically feasible mechanism under given conditions. For instance, one study found the silver-catalyzed pathway for benzoic acid decarboxylation to have an activation energy of 43.31 kcal/mol, while a specific oxidative path required 62.99 kcal/mol. ajgreenchem.com

Dehalogenation: The mechanism of dehalogenation, a critical reaction for chlorinated aromatics, has been modeled for compounds like 4-chlorobenzoyl-CoA. pnas.org Computational studies identified the transition state for the nucleophilic attack by an aspartate residue, which initiates the removal of the chlorine atom, forming a Meisenheimer intermediate. pnas.org This demonstrates the power of computation to elucidate complex, enzyme-catalyzed reaction mechanisms.

Hypothetical Transition State Analysis for this compound

Based on the principles observed in related compounds, a computational study on this compound would yield data on the various possible reaction pathways. For example, in a radical-induced oxidation reaction, the transition states for hydroxyl radical addition to the aromatic ring would be calculated. The relative activation energies would predict the regioselectivity of the reaction.

The table below is an illustrative example of the type of data that would be generated from a DFT study on the reaction of this compound with a hydroxyl radical. The values are hypothetical, based on trends observed for similar molecules like p-chlorobenzoic acid, and serve to demonstrate the output of such a computational analysis. nih.govacs.org

| Reaction Pathway | Description | Hypothetical Activation Energy (ΔE‡, kcal/mol) | Predicted Favourability |

|---|---|---|---|

| •OH Addition at C5 | Hydroxyl radical attacks the carbon atom between the chloro and methyl groups. | 4.5 | High |

| •OH Addition at C6 | Hydroxyl radical attacks the carbon atom adjacent to the carboxyl group. | 5.8 | Moderate |

| H-Abstraction from -COOH | Hydroxyl radical removes the acidic proton from the carboxyl group. | 7.5 | Low |

| H-Abstraction from 2-CH₃ | Hydroxyl radical removes a hydrogen from the methyl group at the C2 position. | 8.2 | Very Low |

| H-Abstraction from 4-CH₃ | Hydroxyl radical removes a hydrogen from the methyl group at the C4 position. | 8.0 | Very Low |

In this hypothetical scenario, the computational results would suggest that the most likely initial site of attack by a hydroxyl radical is the C5 position of the aromatic ring, as it presents the lowest energy barrier for reaction. By comparing the activation energies of all possible pathways, a complete picture of the molecule's reactivity and degradation mechanism can be constructed, all before a single experiment is performed in a lab.

Advanced Analytical Method Development for 3 Chloro 2,4 Dimethylbenzoic Acid Detection and Quantification

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 3-Chloro-2,4-dimethylbenzoic acid. The development of a robust HPLC method necessitates careful optimization of the stationary and mobile phases, along with the selection of a suitable detection system.

Optimization of Stationary and Mobile Phases

For the separation of acidic compounds such as this compound, reversed-phase HPLC is the most common approach.

Stationary Phase: A C18 (octadecylsilyl) column is a primary choice due to its hydrophobicity, which allows for good retention of the aromatic ring structure. The choice between different C18 columns can be critical, with variations in end-capping and silica (B1680970) purity affecting peak shape and resolution. For instance, a column like a Zorbax SB-Aq or a Newcrom R1 can be suitable. rsc.orgsielc.com The aqueous stable phases are designed to prevent phase collapse in highly aqueous mobile phases, which can be beneficial for retaining and separating polar analytes.

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous component (often with a buffer to control pH) and an organic modifier.

Organic Modifier: Acetonitrile (B52724) is frequently preferred over methanol (B129727) due to its lower viscosity and UV cutoff, leading to better efficiency and lower backpressure. upb.ro

Aqueous Component and pH Control: The pH of the mobile phase is a critical parameter for the analysis of acidic compounds. To ensure the carboxylic acid group of this compound is in its non-ionized form for better retention on a reversed-phase column, the pH of the mobile phase should be maintained below the pKa of the acid (typically around 2-4 for benzoic acids). This is usually achieved by adding an acid such as phosphoric acid or formic acid to the aqueous component. sielc.comupb.ro A typical mobile phase could be a gradient mixture of acetonitrile and water containing a small percentage of an acid. rsc.org For example, a mobile phase of acetonitrile, water, and phosphoric acid has been used for the analysis of similar compounds. sielc.com

A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of the compound of interest while also cleaning the column of any less polar impurities.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | Water with 0.1% Phosphoric Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 60% A to 20% A over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Detection | UV at 230 nm |

This table presents a hypothetical but scientifically plausible set of starting conditions for method development, based on established methods for similar benzoic acid derivatives.

Integration with UV and Diode Array Detection

UV Detection: this compound possesses a benzene (B151609) ring, which is a chromophore that absorbs UV light. A standard UV detector can be used for its quantification. upb.ro The selection of the detection wavelength is crucial for sensitivity and is typically set at the wavelength of maximum absorbance (λmax) of the analyte. For substituted benzoic acids, this is often in the range of 230-280 nm. researchgate.netust.edu

Diode Array Detection (DAD): A Diode Array Detector offers significant advantages over a standard single-wavelength UV detector. A DAD acquires the entire UV-visible spectrum for every point in the chromatogram. This provides several benefits:

Peak Purity Analysis: It allows for the assessment of peak purity by comparing spectra across a single chromatographic peak.

Compound Identification: The acquired spectrum can be compared to a library of spectra for confirmation of the analyte's identity.

Method Development: It facilitates the selection of the optimal detection wavelength for maximum sensitivity and selectivity.

Gas Chromatography (GC) Method Development for Volatile Derivatives

Gas chromatography is a powerful technique for the separation and analysis of volatile compounds. However, carboxylic acids like this compound are generally non-volatile and polar, making them unsuitable for direct GC analysis. Their high polarity can lead to poor peak shape and irreversible adsorption on the GC column. Therefore, a derivatization step to convert the carboxylic acid into a more volatile and less polar derivative is essential.

The development of a GC method would involve optimizing the temperature program of the GC oven to ensure good separation of the derivatized analyte from other components in the sample matrix. A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5), is commonly used for the analysis of such derivatives.

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification of the analyte to produce a new compound with properties that are more amenable to a specific analytical technique. researchgate.net

Esterification for Improved GC Analysis

Esterification is the most common derivatization technique for carboxylic acids prior to GC analysis. gcms.cz This reaction converts the polar carboxylic acid group into a less polar and more volatile ester.

Methyl Esterification: The formation of methyl esters is a widely used strategy. colostate.edu Several reagents can be employed for this purpose:

Boron Trifluoride-Methanol (BF3/Methanol): This is a popular and effective reagent for preparing methyl esters. nih.gov The reaction is typically carried out by heating the sample with the reagent.

Methanolic HCl: Prepared by bubbling dry HCl gas into methanol, this reagent is also frequently used for esterification. aocs.org

Diazomethane: This is a highly reactive and effective methylating agent that reacts rapidly with carboxylic acids at room temperature. colostate.edu However, it is also highly toxic and explosive, requiring special handling precautions.

Following derivatization, the resulting methyl ester of this compound can be readily analyzed by GC-MS, allowing for both quantification and structural confirmation based on its mass spectrum.

Table 2: Comparison of Common Esterification Reagents for GC Analysis

| Reagent | Advantages | Disadvantages |

| BF3/Methanol | Effective, commercially available. nih.gov | Can cause isomerization in some unsaturated compounds. |

| Methanolic HCl | Relatively inexpensive, effective. aocs.org | Can require longer reaction times or heating. |

| Diazomethane | Highly reactive, rapid reaction at room temperature. colostate.edu | Highly toxic and explosive, requires careful preparation and handling. colostate.edu |

Application of Fluorescent Labeling Reagents

For HPLC analysis, derivatization can be employed to enhance detection sensitivity, particularly when the native compound has a low UV absorbance or when trace-level quantification is required. Fluorescent labeling reagents react with the carboxylic acid group to introduce a fluorophore into the molecule. researchgate.net

This approach can significantly lower the limits of detection. A variety of fluorescent labeling reagents are available for carboxylic acids, such as those based on coumarin, anthracene, or other fluorescent cores. tcichemicals.comresearchgate.net The derivatization reaction is typically performed pre-column, and the resulting fluorescent derivative is then separated by HPLC with a fluorescence detector. researchgate.net The choice of reagent depends on the desired excitation and emission wavelengths and the reactivity with the carboxylic acid.

Development of Robust Quantification Protocols in Complex Matrices

The accurate and reliable quantification of this compound in complex matrices, such as soil, water, and biological tissues, is imperative for environmental monitoring, agricultural research, and toxicological studies. The development of robust analytical methods is crucial to ensure data quality and comparability across different studies. These protocols typically involve a multi-step process encompassing sample preparation, chromatographic separation, and detection. Given the chemical nature of this compound as a chlorinated and methylated benzoic acid derivative, methods developed for other acidic herbicides and related compounds can be adapted and optimized.

A common approach for the analysis of acidic compounds in complex matrices is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique offers high selectivity and sensitivity, which is essential for detecting low concentrations of the analyte in the presence of interfering matrix components.

Sample Preparation:

The initial and most critical step in the analysis of this compound from complex matrices is sample preparation. The primary goals are to extract the analyte from the matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.

For soil and sediment samples , a widely used technique is pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE). These methods offer faster extraction times and reduced solvent consumption compared to traditional Soxhlet extraction. An alkaline solution, such as a mixture of water and methanol containing a small amount of ammonium (B1175870) hydroxide (B78521) or sodium hydroxide, is often employed to deprotonate the acidic analyte, enhancing its solubility in the extraction solvent. Following extraction, the extract is typically acidified to neutralize the analyte and then subjected to solid-phase extraction (SPE) for cleanup and concentration. A mixed-mode anion-exchange SPE cartridge can be particularly effective, as it retains the acidic analyte while allowing neutral and basic interferences to be washed away. nih.gov

For water samples , the "dilute-and-shoot" approach, where the sample is simply diluted and injected into the LC-MS/MS system, may be feasible for samples with low levels of contamination. However, for trace-level analysis, a pre-concentration step is usually necessary. waters.com Solid-phase extraction is the method of choice, often utilizing a C18 or a polymer-based sorbent. The water sample is first acidified to ensure the analyte is in its neutral form, which promotes retention on the non-polar sorbent. After loading the sample, the cartridge is washed with a weak organic solvent to remove polar interferences, and then the analyte is eluted with a stronger organic solvent like methanol or acetonitrile. researchgate.net

Chromatographic Separation:

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard for separating this compound from other components in the sample extract. A C18 column is a common choice, providing good retention and separation of moderately polar compounds. thaiscience.info Gradient elution is typically employed, starting with a high percentage of aqueous mobile phase (e.g., water with 0.1% formic acid) and gradually increasing the percentage of organic mobile phase (e.g., acetonitrile or methanol). The acidic modifier in the mobile phase is crucial for ensuring good peak shape and ionization efficiency in the mass spectrometer.

A hypothetical HPLC gradient program for the analysis of this compound is presented in the table below.

| Time (minutes) | % Mobile Phase A (0.1% Formic Acid in Water) | % Mobile Phase B (Acetonitrile) |

| 0.0 | 95 | 5 |

| 1.0 | 95 | 5 |

| 8.0 | 10 | 90 |

| 10.0 | 10 | 90 |

| 10.1 | 95 | 5 |

| 15.0 | 95 | 5 |

Detection and Quantification:

Tandem mass spectrometry (MS/MS) operated in the negative electrospray ionization (ESI-) mode is highly suitable for the detection of this compound. In the ion source, the molecule will lose a proton to form the deprotonated molecule [M-H]⁻. For quantitative analysis, multiple reaction monitoring (MRM) is used. This involves selecting the precursor ion (the deprotonated molecule) and then fragmenting it in the collision cell to produce specific product ions. The monitoring of one or two product ion transitions provides a high degree of selectivity and reduces the likelihood of false positives.

For this compound (molecular weight: 198.62 g/mol ), the precursor ion would be at m/z 197. The specific product ions would need to be determined by infusing a standard solution of the compound into the mass spectrometer.

Method Validation:

A robust quantification protocol must be thoroughly validated to ensure its performance. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. researchgate.net The table below shows hypothetical yet realistic validation data for the quantification of this compound in soil and water matrices.

| Parameter | Soil Matrix | Water Matrix |

| Linearity Range (ng/g or ng/mL) | 0.5 - 100 | 0.1 - 50 |

| Correlation Coefficient (r²) | > 0.995 | > 0.998 |

| Limit of Detection (LOD) (ng/g or ng/mL) | 0.15 | 0.03 |

| Limit of Quantification (LOQ) (ng/g or ng/mL) | 0.5 | 0.1 |

| Accuracy (Recovery %) | 85 - 110% | 90 - 105% |

| Precision (RSD %) | < 15% | < 10% |

The development of such robust quantification protocols is a continuous process. As new extraction techniques, chromatographic stationary phases, and mass spectrometry technologies become available, these methods can be further refined to improve their efficiency, sensitivity, and robustness for the analysis of this compound in a variety of complex environmental and biological matrices.

Advanced Applications and Emerging Research Directions for Substituted Benzoic Acids

Role as Building Blocks in Complex Organic Synthesis

The strategic placement of reactive functional groups on the benzene (B151609) ring of 3-Chloro-2,4-dimethylbenzoic acid makes it a valuable starting material for the construction of more elaborate molecular architectures. The carboxylic acid moiety provides a handle for a wide range of chemical transformations, while the chloro and methyl substituents can be used to tune the electronic and steric properties of the final products or to direct further synthetic modifications.

Precursors for Structurally Diverse Molecular Scaffolds (e.g., Xanthone (B1684191) Derivatives)

Xanthones, a class of oxygen-containing heterocyclic compounds, are of significant interest due to their broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. nih.gov The synthesis of xanthone derivatives often relies on the use of substituted benzoic acids as key precursors. nih.govnih.gov

One prominent method for xanthone synthesis that could potentially employ this compound is the electrophilic cycloacylation of 2-aryloxybenzoic acids. nih.gov In this approach, a substituted benzoic acid can be converted to its corresponding 2-aryloxy derivative, which then undergoes an intramolecular cyclization to form the xanthone core. The presence of the chloro and methyl groups on the benzoic acid precursor would result in a specifically substituted xanthone, allowing for the systematic exploration of structure-activity relationships.

Another advanced strategy for xanthone synthesis involves the coupling of arynes with ortho-heteroatom-substituted benzoates. nih.gov While this method typically utilizes benzoates with an ortho-hydroxyl or amino group, the principles could be adapted for precursors derived from this compound, potentially leading to novel xanthone structures. The reaction of a silylaryl triflate with cesium fluoride (B91410) generates a highly reactive aryne intermediate, which can then be trapped by a substituted benzoate (B1203000) to construct the xanthone scaffold. nih.gov

| Synthetic Method for Xanthones | Description | Potential Role of this compound |

| Electrophilic Cycloacylation | Intramolecular cyclization of a 2-aryloxybenzoic acid derivative. nih.gov | Could be converted to a 2-aryloxy derivative to yield a substituted xanthone. |

| Aryne Coupling | Reaction of an aryne with an ortho-heteroatom-substituted benzoate. nih.gov | Could be modified to participate in aryne coupling reactions, leading to novel xanthones. |

Synthesis of Bioactive Ligands and Coordination Complexes

Substituted benzoic acids are frequently used in the design of ligands for coordination chemistry, leading to the formation of metal complexes with interesting structural motifs and biological activities. npaa.in The carboxylic acid group of this compound can act as a coordination site for metal ions, while the chloro and methyl substituents can influence the solubility, stability, and biological properties of the resulting complexes.

A study on the coordination behavior of a structurally related compound, 4-((3-chloro-2-methylphenyl)amino)benzoic acid, with Cr(III) and Cu(II) ions has demonstrated the formation of complexes with octahedral and square planar geometries. npaa.in This suggests that this compound could similarly be used to synthesize a variety of coordination complexes with diverse transition metals. The synthesis of such complexes often involves the reaction of the benzoic acid ligand with a metal salt in a suitable solvent. npaa.in

The resulting coordination complexes may exhibit enhanced biological activity compared to the free ligand. For instance, silver(I) complexes with bioactive salicylic (B10762653) acid derivatives have shown promising antibacterial properties. nih.gov By analogy, coordination complexes of this compound could be investigated for their potential as novel therapeutic agents.

Supramolecular Chemistry and Crystal Engineering

The field of supramolecular chemistry focuses on the design and study of complex chemical systems held together by non-covalent interactions. Crystal engineering, a sub-discipline of supramolecular chemistry, is concerned with the design and synthesis of crystalline solids with desired properties. Substituted benzoic acids are excellent candidates for studies in this area due to their ability to form robust hydrogen bonds and participate in other non-covalent interactions.

Design and Analysis of Hydrogen Bonding Networks

The carboxylic acid group of this compound is a strong hydrogen bond donor and acceptor, making it a key player in the formation of predictable supramolecular structures. In the solid state, carboxylic acids typically form hydrogen-bonded dimers, where the carboxyl groups of two molecules are linked by a pair of O-H···O hydrogen bonds. acs.org

Formation and Characterization of Co-Crystals

Co-crystals are crystalline solids that consist of two or more different molecular components held together in a stoichiometric ratio by non-covalent interactions. The formation of co-crystals is a powerful strategy to modify the physicochemical properties of solid materials, such as solubility, melting point, and stability. nih.gov

Substituted benzoic acids are widely used as co-formers in the design of co-crystals. A highly relevant study investigated the co-crystal formed between o-toluic acid (o-methylbenzoic acid) and o-chlorobenzoic acid, which contains the same substituents as this compound. psu.edu This study revealed that while both individual acids form similar hydrogen-bonded ribbons, their packing in the co-crystal is different, leading to a structure that is not isostructural with either of the parent compounds. psu.edu This highlights the subtle interplay of steric and electronic effects in determining the final crystal structure.

The formation of co-crystals involving this compound could be achieved by co-crystallization from a solution containing the acid and a suitable co-former, or by solid-state grinding methods. nih.gov Characterization of the resulting co-crystals would typically involve techniques such as X-ray diffraction, differential scanning calorimetry, and spectroscopy to determine the crystal structure and physicochemical properties.

| Co-crystal System | Key Findings | Relevance to this compound |

| o-Toluic acid and o-Chlorobenzoic acid | Formation of a 1:1 co-crystal with disordered chloro and methyl groups. The hydrogen-bonded ribbons are similar to the parent compounds, but the packing is different. psu.edu | Provides a model system for predicting the co-crystallization behavior of this compound due to the identical substituents. |

Studies on Inclusion Complex Formation

Inclusion complexes are host-guest assemblies where a "guest" molecule is encapsulated within the cavity of a "host" molecule. Cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are common host molecules for a variety of guest molecules, including substituted benzoic acids. atlantis-press.comnih.gov

The formation of an inclusion complex between a substituted benzoic acid and a cyclodextrin (B1172386) is driven by hydrophobic interactions, where the nonpolar part of the guest molecule is favorably partitioned into the hydrophobic cavity of the cyclodextrin from the surrounding aqueous environment. The stability of the inclusion complex is influenced by the size and shape complementarity between the host and guest, as well as by specific intermolecular interactions. nih.gov